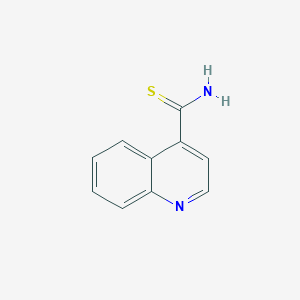

キノリン-4-カルボチオアミド

概要

説明

Quinoline-4-carbothioamide is a heterocyclic compound that features a quinoline ring system fused with a carbothioamide group at the 4-position. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The quinoline ring system is known for its broad range of biological activities and its presence in various pharmacologically active compounds.

科学的研究の応用

Quinoline-4-carbothioamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

作用機序

Target of Action

Quinoline-4-carbothioamide primarily targets the translation elongation factor 2 (PfEF2) . This protein plays a crucial role in protein synthesis, making it a key target for inhibiting the growth and proliferation of cells .

Mode of Action

The compound interacts with its target, PfEF2, by inhibiting its function . This inhibition disrupts the normal process of protein synthesis within the cell, leading to a halt in cell growth and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by Quinoline-4-carbothioamide is the protein synthesis pathway . By inhibiting PfEF2, the compound disrupts this pathway, leading to a decrease in protein production. This can have downstream effects on various cellular processes that rely on these proteins .

Pharmacokinetics

These factors can impact the bioavailability of the compound, affecting its efficacy and duration of action .

Result of Action

The inhibition of PfEF2 and the subsequent disruption of protein synthesis result in a halt in cell growth and proliferation . This makes Quinoline-4-carbothioamide a potential candidate for the development of treatments against diseases characterized by uncontrolled cell growth, such as cancer .

生化学分析

Biochemical Properties

Quinoline-4-carbothioamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to interact with alkaline phosphatases, a group of enzymes that remove phosphate groups from molecules . These interactions are significant as they can influence various biochemical pathways and cellular functions. The compound’s ability to inhibit alkaline phosphatases suggests its potential as a therapeutic agent in conditions where these enzymes are overactive.

Molecular Mechanism

The molecular mechanism of quinoline-4-carbothioamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of alkaline phosphatases, inhibiting their activity and preventing the dephosphorylation of target molecules . This inhibition can lead to an accumulation of phosphorylated molecules, which can alter cellular signaling and metabolic pathways. Furthermore, quinoline-4-carbothioamide may influence gene expression by interacting with transcription factors or other regulatory proteins.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of quinoline-4-carbothioamide typically involves the reaction of quinoline-4-carboxylic acid with thioamide derivatives. One common method includes the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions . Another approach involves the use of nano zinc oxide as a mild, non-volatile, non-corrosive, and efficient catalyst, providing regiospecific synthesis under solvent-free conditions .

Industrial Production Methods

Industrial production methods for quinoline-4-carbothioamide often focus on green and sustainable processes. These methods include the use of microwave-assisted synthesis, clay or other recyclable catalysts, one-pot reactions, solvent-free reaction conditions, ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis using UV radiation .

化学反応の分析

Types of Reactions

Quinoline-4-carbothioamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities or improved chemical properties.

類似化合物との比較

Similar Compounds

Quinoline-4-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

Quinoline-4-carbonitrile: Contains a nitrile group at the 4-position.

Quinoline-4-carboxylic acid: Features a carboxylic acid group at the 4-position.

Uniqueness

Quinoline-4-carbothioamide is unique due to its carbothioamide group, which imparts distinct chemical and biological properties. This group enhances its ability to form hydrogen bonds and interact with biological targets, potentially leading to improved therapeutic efficacy compared to its analogs .

生物活性

Quinoline-4-carbothioamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimalarial and anticancer research. This article details the biological activity of quinoline-4-carbothioamide, highlighting its mechanisms of action, efficacy, and potential therapeutic applications based on recent research findings.

Antimalarial Properties

Quinoline derivatives, including quinoline-4-carbothioamide, have demonstrated significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. A study identified a series of quinoline-4-carboxamide derivatives that exhibited potent antimalarial effects with EC50 values in the low nanomolar range. Notably, compound DDD107498 showed an EC50 of 120 nM and was effective in reducing parasitemia by over 99% in vivo models using P. berghei .

The mechanism by which these compounds exert their antimalarial effects involves the inhibition of translation elongation factor 2 (PfEF2), a critical component in protein synthesis within the parasite. This novel action distinguishes them from existing antimalarial drugs and offers a promising avenue for combating drug-resistant strains .

Anticancer Activity

Quinoline-4-carbothioamide derivatives have also been explored for their anticancer properties. A series of novel compounds were synthesized and evaluated for their ability to induce apoptosis in various cancer cell lines, including colon, pancreatic, and breast cancer cells. For instance, compound 7a was found to effectively suppress cell proliferation and induce apoptosis through mechanisms involving the inhibition of PDK1 activity .

Table: Summary of Anticancer Activities

| Compound | Cancer Type | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 7a | Colon Cancer | 150 | Induces apoptosis via PDK1 inhibition |

| 10k | Breast Cancer | 2226 | Targets VEGFR-2 |

| 41 | Pancreatic Cancer | 300 | Bcl-2 inhibition |

Other Biological Activities

In addition to antimalarial and anticancer effects, quinoline derivatives have shown promise in other areas:

- Antimicrobial Activity : Some quinoline derivatives exhibit significant antimicrobial properties against various bacterial strains .

- Anti-inflammatory Effects : Research indicates that certain compounds may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases .

Case Study 1: Antimalarial Efficacy

In a preclinical study involving P. berghei infected mice, compound DDD107498 demonstrated remarkable oral efficacy with an ED90 value below 1 mg/kg when administered over four days. This study highlighted the compound's potential as a single-dose treatment option against malaria .

Case Study 2: Anticancer Mechanism

A study investigating the anticancer effects of quinoline-4-carbothioamide derivatives revealed that compound 7a not only inhibited cell proliferation but also significantly reduced colony formation in vitro. The findings were corroborated by molecular docking studies that confirmed strong binding affinity to target proteins involved in cancer cell survival .

特性

IUPAC Name |

quinoline-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S/c11-10(13)8-5-6-12-9-4-2-1-3-7(8)9/h1-6H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBYCKKBOIJRTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30418750 | |

| Record name | quinoline-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30418750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74585-98-1 | |

| Record name | quinoline-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30418750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the structural characteristics of (3aS,4R)-4-cyano-1,2,3,3а,4,5-hexahydro-1Н-pyrrolo[1,2-а]quinoline-4-carbothioamide?

A1: Unfortunately, the provided research article [] focuses primarily on the technological aspects of pilot production for (3aS,4R)-4-cyano-1,2,3,3а,4,5-hexahydro-1Н-pyrrolo[1,2-а]quinoline-4-carbothioamide and does not delve into its detailed structural characterization, including molecular formula, weight, or spectroscopic data.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。